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molecular formula C4H6O7S B1199712 Sulfosuccinic acid CAS No. 5138-18-1

Sulfosuccinic acid

Cat. No. B1199712
M. Wt: 198.15 g/mol
InChI Key: ULUAUXLGCMPNKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04312631

Procedure details

98 Parts of maleic anhydride are added, while stirring, to 742 parts of the above rosin acid oxalkylation product at 50° to 80° C.; after diluting the mixture with water, 132.3 to 138.6 parts of sodium sulfite (as an aqueous solution) are stirred in at 40° to 80° C. within 15 to 120 minutes, until the mixture has formed a clear solution. Subsequently, stirring is continued for 1 hour. The amount of water added may be in the range of from 50 to 85% by weight of the final solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
rosin acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
final solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.CC(C1CC[C@H]2C(=CC[C@H]3[C@@](C(O)=[O:27])(C)CCC[C@@]32C)C=1)C.[S:30]([O-:33])([O-:32])=[O:31].[Na+].[Na+]>O>[S:30]([CH:2]([CH2:3][C:4]([OH:27])=[O:5])[C:1]([OH:6])=[O:7])([OH:33])(=[O:32])=[O:31] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Two
Name
rosin acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)O)C
Step Three
Name
final solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
are stirred in at 40° to 80° C. within 15 to 120 minutes, until the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
has formed a clear solution
STIRRING
Type
STIRRING
Details
Subsequently, stirring
WAIT
Type
WAIT
Details
is continued for 1 hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
67.5 (± 52.5) min
Name
Type
Smiles
S(=O)(=O)(O)C(C(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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